![molecular formula C9H9BrN2 B2798931 4-Bromo-5-ethyl-1H-indazole CAS No. 2109805-55-0](/img/structure/B2798931.png)
4-Bromo-5-ethyl-1H-indazole
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Overview
Description
4-Bromo-5-ethyl-1H-indazole (BEI) is an organic compound belonging to the class of indazoles, which are heterocyclic compounds containing a five-membered aromatic ring with a nitrogen atom at its center. BEI is a synthetic compound with a wide range of potential applications in scientific research and laboratory experiments.
Scientific Research Applications
- Application : 4-Bromo-5-ethyl-1H-indazole could be investigated for its potential as an antiproliferative agent in cancer therapy .
- Application : Compounds derived from 4-Bromo-5-ethyl-1H-indazole, such as (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, have shown anti-inflammatory and analgesic effects. These properties make them interesting candidates for drug development .
- Application : Researchers have synthesized substituted imidazoles, emphasizing regiocontrolled approaches. 4-Bromo-5-ethyl-1H-indazole could contribute to the construction of functional molecules in fields like materials science and catalysis .
Antiproliferative Activities
Anti-Inflammatory and Analgesic Properties
Functional Molecules Synthesis
Transition Metal-Catalyzed Reactions
Mechanism of Action
Target of Action
Indazole derivatives, which include 4-bromo-5-ethyl-1h-indazole, have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling, growth, and proliferation.
Mode of Action
For instance, they can inhibit the activity of certain kinases, thereby affecting cell signaling pathways .
Biochemical Pathways
4-Bromo-5-ethyl-1H-indazole may affect several biochemical pathways due to its potential inhibitory effects on various kinases. For instance, it could impact the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways, which are crucial for cell growth, proliferation, and survival .
Result of Action
Given its potential inhibitory effects on various kinases, it could lead to changes in cell signaling, growth, and proliferation .
properties
IUPAC Name |
4-bromo-5-ethyl-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-6-3-4-8-7(9(6)10)5-11-12-8/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKVOECDVJNABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C1)NN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-ethyl-1H-indazole |
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